7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as IBMX, is a purine derivative that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and drug development.
Scientific Research Applications
Purine Alkaloids and Their Applications
Purine alkaloids have been isolated from natural sources, such as the South China Sea gorgonian Subergorgia suberosa, revealing their potential in pharmacological studies. These compounds have shown weak cytotoxicity toward human cancer cell lines, suggesting their applicability in cancer research and potential as anticancer agents (Qi, Zhang, & Huang, 2008).
Neuropharmacological Activities
Certain derivatives of purine-2,6-dione, by modification at positions 7 and 8, have been studied for their affinity towards serotonin receptors, displaying anxiolytic and antidepressant properties. These findings indicate the role of purine derivatives in developing new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has highlighted their significant analgesic and anti-inflammatory effects. These compounds have outperformed reference drugs like acetylic acid in animal models, underscoring their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Molecular Interaction Studies
Studies on the topology of interactions in methylxanthines, a class closely related to purines, have provided insights into the biological activity profiles of these compounds. By understanding intra- and intermolecular interactions, such research aids in the design of compounds with targeted pharmacological effects (Latosińska et al., 2014).
properties
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-11(3)6-8-20/h10-11H,5-9H2,1-4H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQCBMAAASEMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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